Product packaging for 3,6-Bis(chloromethyl)pyridazine(Cat. No.:CAS No. 1353122-60-7)

3,6-Bis(chloromethyl)pyridazine

Cat. No.: B13870746
CAS No.: 1353122-60-7
M. Wt: 177.03 g/mol
InChI Key: CUKUKGYBNWLKHV-UHFFFAOYSA-N
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Description

3,6-Bis(chloromethyl)pyridazine is a valuable pyridazine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research . The presence of two reactive chloromethyl groups on the pyridazine ring makes this compound a versatile building block for the synthesis of more complex, functionalized molecules. Researchers can utilize these sites for nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships, particularly in the development of novel heterocyclic compounds. The pyridazine scaffold is recognized as a privileged structure in drug discovery, with documented applications in the development of anticancer agents . For instance, 3,6-disubstituted pyridazine analogs have been synthesized and evaluated as potent growth inhibitors for human breast cancer cell lines (T-47D and MDA-MB-231), with some compounds identified as promising CDK2 inhibitors and apoptosis inducers . Furthermore, pyridazine cores are frequently incorporated into fused ring systems, such as [1,2,4]triazolo[4,3-b]pyridazines, which have also demonstrated significant cytotoxic potency against various human cancer cell lines . This compound offers researchers a strategic starting point for constructing such pharmaceutically relevant scaffolds. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2 B13870746 3,6-Bis(chloromethyl)pyridazine CAS No. 1353122-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1353122-60-7

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

3,6-bis(chloromethyl)pyridazine

InChI

InChI=1S/C6H6Cl2N2/c7-3-5-1-2-6(4-8)10-9-5/h1-2H,3-4H2

InChI Key

CUKUKGYBNWLKHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CCl)CCl

Origin of Product

United States

Synthetic Methodologies for 3,6 Bis Chloromethyl Pyridazine

Established Synthetic Routes to 3,6-Bis(chloromethyl)pyridazine

The primary and most established method for the synthesis of this compound involves the free-radical chlorination of 3,6-dimethylpyridazine (B183211). This approach leverages the reactivity of the methyl groups attached to the pyridazine (B1198779) core, which are susceptible to halogenation under radical conditions.

Halogenation Strategies for Pyridazine Scaffolds

The halogenation of the methyl groups in 3,6-dimethylpyridazine is typically achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and often requires photochemical activation (e.g., UV light) or thermal conditions to proceed efficiently. The reaction proceeds via a free radical chain mechanism where the initiator generates radicals that abstract a hydrogen atom from the methyl group, forming a benzyl-type radical on the pyridazine ring. This radical then reacts with NCS to form the chloromethyl group and regenerate the succinimidyl radical, which continues the chain reaction.

While this method is the most direct, controlling the degree of chlorination can be a challenge. Over-chlorination can lead to the formation of 3,6-bis(dichloromethyl)pyridazine and 3,6-bis(trichloromethyl)pyridazine as byproducts. Therefore, careful control of the reaction conditions, including the stoichiometry of the reagents and the reaction time, is crucial to maximize the yield of the desired bis(chloromethyl) product.

Precursor Molecules and Starting Materials in this compound Synthesis

The key precursor for the synthesis of this compound is 3,6-dimethylpyridazine. This starting material can be synthesized through the condensation of hexane-2,5-dione with hydrazine (B178648) monohydrate. chemicalbook.com The reaction is typically carried out in a suitable solvent such as ethanol, followed by an aromatization step which can be achieved by heating with a dehydrogenation catalyst like palladium on carbon (Pd/C). chemicalbook.com

Table 1: Synthesis of 3,6-dimethylpyridazine chemicalbook.com

ReactantsReagents & ConditionsProductYield
Hexane-2,5-dione, Hydrazine monohydrate1. Ethanol, reflux, 3h2. 10% Pd/C, Anhydrous benzene, reflux, overnight3,6-dimethylpyridazine56%

Novel Approaches and Advancements in this compound Synthesis

Research into the synthesis of chloromethylated pyridazines is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods.

Catalytic Methods for Efficient Synthesis of Chloromethylated Pyridazines

While direct catalytic methods for the synthesis of this compound are not widely reported in the literature, the development of catalytic benzylic chlorination of methyl-substituted heteroaromatics offers potential avenues for exploration. For instance, copper-catalyzed benzylic chlorination has been investigated for other aromatic systems and could potentially be adapted for 3,6-dimethylpyridazine. nih.gov These methods often utilize a copper catalyst in conjunction with a chlorinating agent and an oxidant. The catalytic cycle would likely involve the generation of a reactive chlorine species that selectively chlorinates the methyl groups. The advantage of a catalytic approach would be the potential for higher selectivity and the use of milder reaction conditions compared to traditional radical chlorination.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing interest. This includes the use of less hazardous reagents and solvents, as well as the development of more atom-economical processes. For instance, replacing traditional chlorinated solvents with greener alternatives and exploring catalyst systems that can be recycled would improve the environmental footprint of the synthesis. While specific green chemistry protocols for this compound are not yet established, the broader field of green chemistry offers valuable strategies that could be applied. This could involve exploring solid-supported reagents or flow chemistry techniques to improve safety and efficiency.

Optimization of Reaction Conditions and Yield for this compound Production

The optimization of the radical chlorination of 3,6-dimethylpyridazine is critical for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that can be adjusted include:

Stoichiometry of Reagents: The molar ratio of 3,6-dimethylpyridazine to the chlorinating agent (e.g., NCS) is a crucial factor. Using a controlled excess of the chlorinating agent can drive the reaction towards the desired bis-chlorinated product, but a large excess can lead to over-chlorination.

Initiator Concentration: The amount of radical initiator used can affect the rate of reaction. An optimal concentration is needed to ensure a steady generation of radicals without leading to unwanted side reactions.

Reaction Temperature: The temperature at which the reaction is carried out influences the rate of radical formation and the selectivity of the chlorination. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity.

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the radical intermediates. Common solvents for radical chlorination include carbon tetrachloride (though its use is now restricted due to environmental concerns), chloroform, and benzene.

Light Source: For photochemical reactions, the intensity and wavelength of the light source can affect the efficiency of radical initiation.

Detailed studies on the optimization of these parameters for the specific synthesis of this compound are not extensively documented in publicly available literature, highlighting an area for further research and development.

Comparison of Synthetic Efficiency with Isomeric Bis(chloromethyl)azines

The synthesis of 2,6-bis(chloromethyl)pyridine is well-established. A common route mirrors the diol pathway described above, starting from the commercially available pyridine-2,6-dicarboxylic acid. This is reduced to 2,6-bis(hydroxymethyl)pyridine, which is then chlorinated. While direct chlorination yields are not always explicitly stated, the conversion of the diol to its bromo-analogue, 2,6-bis(bromomethyl)pyridine, has been reported with yields as high as 96% using HBr. chemicalbook.com Another method involving lithiation reports moderate yields of 30-50% for derived products.

The plausible routes to this compound rely on precursors like 3,6-dimethylpyridazine, which itself is prepared in a moderate 56% yield. chemicalbook.com The subsequent chlorination step's efficiency is undocumented. This suggests that the synthesis of the pyridazine isomer may be less efficient than that of the pyridine (B92270) isomer, primarily due to the high-yielding and well-documented pathways available for pyridine derivatives starting from inexpensive dicarboxylic acids.

The following table summarizes the available data on the synthesis of these isomeric building blocks.

CompoundPrecursorReagents & ConditionsYieldReference
This compound 3,6-Dimethylpyridazine1. Hexane-2,5-dione, Hydrazine2. Pd/C, Reflux56% (for precursor) chemicalbook.com
3,6-PyridazinedimethanolThionyl Chloride (SOCl₂) (Proposed)Not Reported-
2,6-Bis(chloromethyl)pyridine 2,6-Bis(hydroxymethyl)pyridineHBr, 125 °C (for Bromo-analogue)43-96% rsc.orgchemicalbook.com
2,6-Bis(chloromethyl)pyridineDTBB-catalyzed lithiation30-50% (for derived products)
4,6-Bis(chloromethyl)pyrimidine Not specifiedMulti-step procedures from various precursorsNot Reported-
2,5-Bis(chloromethyl)pyrazine Not specifiedDimerization of α-amino aldehydes (for scaffold)Not Reported-

Reactivity and Mechanistic Studies of 3,6 Bis Chloromethyl Pyridazine

Nucleophilic Substitution Reactions Involving the Chloromethyl Groups of 3,6-Bis(chloromethyl)pyridazine

The chloromethyl groups attached to the pyridazine (B1198779) ring are analogous to benzyl (B1604629) chlorides and are thus susceptible to nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and a prime target for nucleophiles.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for nucleophilic substitution on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous systems, such as the reactions of benzyl halides with various nucleophiles and the nucleophilic aromatic substitution (SNAr) of substituted pyridines. researchgate.netstackexchange.com

The reactions of this compound with nucleophiles are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is supported by studies on similar benzylic systems where the reaction rate is dependent on the concentration of both the substrate and the nucleophile. researchgate.net The transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.

Kinetic studies on the reactions of substituted 2-chloronitropyridines with arenethiolates have shown that these reactions follow second-order kinetics, consistent with an addition-elimination mechanism for substitution on the ring. rsc.org For substitution at the chloromethyl group, a direct displacement is more likely. The rate of these reactions would be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles would lead to faster reaction rates.

The thermodynamics of these reactions are generally favorable, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-chlorine bond.

Table 1: Illustrative Second-Order Rate Constants for SN2 Reactions of Benzyl-like Halides with Pyridines (Analogous Systems)

SubstrateNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
Benzyl bromidePyridine (B92270)Acetone35Data not specified researchgate.net
(Z)-Benzyl (X)-benzenesulfonates(Y)-PyridinesAcetone35Dependent on X, Y, Z researchgate.net
2-Chloro-5-nitropyridineArenethiolatesMethanolVariousVaries with substituent rsc.org

This table is illustrative and presents data from analogous systems to indicate the type of kinetic information relevant to the study of this compound.

Role of the Pyridazine Ring in Modulating Chloromethyl Reactivity

The pyridazine ring plays a crucial role in modulating the reactivity of the chloromethyl groups. As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyridazine ring is strongly electron-withdrawing. nih.gov This is due to the inductive effect of the electronegative nitrogen atoms.

This electron-withdrawing nature of the pyridazine ring significantly influences the adjacent chloromethyl groups in several ways:

Activation towards Nucleophilic Attack: The inductive effect of the pyridazine ring withdraws electron density from the benzylic-like carbon of the chloromethyl group. This increases the partial positive charge on the carbon atom, making it more electrophilic and thus more susceptible to attack by nucleophiles. This enhanced reactivity is a key feature of this compound.

Stabilization of the Transition State: In an SN2 reaction, the transition state has a partial negative charge distributed over the incoming nucleophile and the leaving group. The electron-withdrawing pyridazine ring can help to stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.

Influence on Substituent Orientation: The presence of lone pairs of electrons on the ring nitrogen atoms can influence the conformational preferences of the substituents. For instance, in 3,6-bis(methoxymethyl)pyridazine, the methoxymethyl groups are oriented anti to avoid unfavorable non-bonded interactions between the lone pairs on the nitrogen atoms and the exocyclic oxygen atoms. A similar effect would be expected for the chloromethyl groups, which could influence their accessibility to nucleophiles.

Electrophilic Aromatic Substitution on the Pyridazine Ring of this compound

Electrophilic aromatic substitution (SEAr) on the pyridazine ring of this compound is expected to be extremely difficult. The pyridazine ring is considered a π-deficient system due to the high electronegativity of the two adjacent nitrogen atoms. researchgate.netthieme-connect.com This has several consequences for electrophilic substitution:

Deactivation of the Ring: The nitrogen atoms strongly withdraw electron density from the aromatic ring, making it much less nucleophilic than benzene. This deactivates the ring towards attack by electrophiles. researchgate.net

Protonation under Acidic Conditions: Many electrophilic substitution reactions are carried out in strongly acidic media. Under these conditions, the basic nitrogen atoms of the pyridazine ring will be protonated, forming a pyridazinium cation. This further increases the electron-deficient nature of the ring, making it even more resistant to electrophilic attack.

Due to this high degree of deactivation, direct electrophilic aromatic substitution on this compound is not a synthetically viable route for further functionalization of the ring under standard conditions. While no specific studies on this compound have been reported, the general principles of reactivity for pyridazines and other azines strongly suggest that such reactions would not proceed or would require exceptionally harsh conditions with very low yields.

Metal-Catalyzed Cross-Coupling Reactions with this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the chloromethyl groups of this compound present potential sites for such reactions, the reactivity is distinct from that of aryl chlorides directly attached to the ring.

Palladium-Catalyzed Transformations of this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Heck reactions, are widely used in organic synthesis. researchgate.net The success of these reactions with chloro-substrates often depends on the nature of the palladium catalyst and the ligands used. For aryl chlorides, electron-rich and bulky phosphine (B1218219) ligands are often required to facilitate the oxidative addition step, which is typically the rate-determining step.

In the case of this compound, the C(sp³)-Cl bond of the chloromethyl group would be the target for oxidative addition. While less common than the coupling of aryl halides, the palladium-catalyzed cross-coupling of benzyl-type halides is known.

Specific examples of palladium-catalyzed cross-coupling reactions with this compound are not well-documented. However, studies on similar systems, such as the arylation of 4-pyridylmethyl ethers, demonstrate the feasibility of palladium-catalyzed C-H activation and coupling at a position adjacent to the pyridine ring. nih.gov This suggests that with the appropriate catalytic system, the C-Cl bonds in this compound could potentially undergo cross-coupling.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridine and Pyridazine Derivatives (Analogous Systems)

SubstrateCoupling PartnerCatalyst/LigandReaction TypeProduct
4-Pyridylmethyl 2-aryl ethersAryl bromidesPd(OAc)₂ / NIXANTPHOSC-H ArylationDiarylated 4-pyridyl methyl ethers nih.gov
Chloro-pyridazinesVariousVarious Pd catalystsSuzuki, Stille, etc.Functionalized pyridazines researchgate.net
2-Bromo-3-(pentamethyldisilanyl)pyridine1-HexynePdCl₂(PPh₃)₂ / CuISonogashira-typePyridine-fused siloles nih.gov

This table provides examples from related systems to illustrate the potential for palladium-catalyzed transformations on substrates similar to this compound.

Other Transition Metal-Mediated Reactions

Besides palladium, other transition metals like nickel and copper are also used to catalyze cross-coupling reactions. Nickel catalysts, in particular, have shown promise in the coupling of C(sp³)-hybridized carbons. Rhodium complexes have been used in catalyzed bis-silylation reactions of ethynylpyridines. nih.gov

Given the reactive nature of the chloromethyl groups, it is plausible that various transition metal-mediated reactions could be employed for the functionalization of this compound. These could include the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. However, specific research focusing on this particular substrate is required to establish efficient and selective protocols.

Cycloaddition Reactions and Pericyclic Processes Involving the Pyridazine Core

While specific studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the general reactivity of the pyridazine nucleus provides a framework for understanding its potential behavior. The pyridazine ring can participate in various cycloaddition reactions, acting either as a diene or a dienophile, largely influenced by the substituents on the ring.

The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring generally makes it electron-deficient. This characteristic suggests that it would preferentially participate in inverse-electron-demand Diels-Alder reactions, where the pyridazine acts as the diene component reacting with an electron-rich dienophile. quora.com However, the aromatic character of the pyridazine ring imparts a degree of stability that needs to be overcome for it to readily engage in such reactions. quora.com

In the broader context of pyridazine chemistry, various derivatives have been shown to undergo [3+2] and [4+2] cycloaddition reactions. For instance, pyridazinium ylides can react with dipolarophiles to form fused heterocyclic systems. nih.gov Furthermore, substituted 1,2,4,5-tetrazines, which are precursors to pyridazines, readily undergo inverse-electron-demand Diels-Alder reactions with alkenes to form dihydropyridazines, which can then be oxidized to the corresponding pyridazines. researchgate.net

The chloromethyl groups at the 3 and 6 positions of this compound are expected to influence the reactivity of the pyridazine core. These groups are primarily electron-withdrawing through induction, which would further decrease the electron density of the pyridazine ring and potentially enhance its reactivity in inverse-electron-demand cycloadditions. However, steric hindrance from these substituents could also play a significant role in impeding the approach of a dienophile.

Investigations into the Mechanism of Lithiation and Organometallic Transformations of this compound

The generation of organometallic intermediates from this compound is a key step for its further functionalization. The most common approach involves the reaction with organolithium reagents. However, the direct lithiation of the pyridazine ring is complicated by the potential for nucleophilic attack at the carbon atoms adjacent to the nitrogen atoms.

A more plausible route to organometallic derivatives of this compound involves the reaction at the chloromethyl groups. The chlorine atoms on the methyl substituents are susceptible to nucleophilic displacement by organometallic reagents or can be involved in metal-halogen exchange reactions.

While direct studies on the lithiation of this compound are scarce, research on related compounds provides valuable insights. For instance, the synthesis of metabolites of 3-hydrazino-6-[bis-(2-hydroxyethyl)amino]pyridazine demonstrates the reactivity of the pyridazine core towards substitution and rearrangement reactions. nih.gov

More directly relevant is the study of nucleophilic aromatic substitution on polyfluoroarenes with organometallic reagents, which highlights the possibility of C-C bond formation through the displacement of a leaving group by an organometallic nucleophile. mdpi.com In the case of this compound, an organometallic reagent could potentially displace the chloride ions.

Furthermore, the formation of organometallic complexes with pyridazine-containing ligands is a well-established field. For example, 3,6-bis(6-methyl-2-pyridyl)pyridazine forms a chlorocopper(II) perchlorate (B79767) complex, demonstrating the coordinating ability of the pyridazine nitrogen atoms. nih.gov This suggests that this compound could also act as a ligand in organometallic chemistry, with the chloromethyl groups potentially influencing the electronic properties and stability of the resulting complexes.

The mechanism of forming diorganozinc reagents from related dihalo-heterocycles has been investigated and could serve as a model for understanding the transformation of this compound. Such reactions typically proceed through a series of single-electron transfer steps or oxidative addition of the metal into the carbon-halogen bond.

The following table summarizes the types of reactions discussed and the potential role of this compound or its derivatives.

Reaction TypeRole of Pyridazine DerivativePotential ProductsReference
Inverse-Electron-Demand Diels-AlderDieneFused heterocyclic systems quora.comresearchgate.net
[3+2] CycloadditionDipolarophile or precursor to dipoleFused five-membered rings nih.gov
Nucleophilic SubstitutionSubstrateFunctionalized pyridazines nih.govmdpi.com
ComplexationLigandOrganometallic complexes nih.gov

Further experimental and computational studies are necessary to fully elucidate the reactivity and mechanistic pathways for cycloaddition reactions, lithiation, and organometallic transformations specifically involving this compound.

Applications of 3,6 Bis Chloromethyl Pyridazine in Organic Synthesis

3,6-Bis(chloromethyl)pyridazine as a Building Block for Complex Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic frameworks, including polycyclic pyridazine (B1198779) derivatives and fused-ring systems. The two chloromethyl groups can readily undergo nucleophilic substitution reactions, allowing for the annulation of additional rings onto the pyridazine core.

Synthesis of Polycyclic Pyridazine Derivatives

The reactivity of the chloromethyl groups in this compound allows for the construction of various polycyclic systems. For instance, reactions with dinucleophiles can lead to the formation of new heterocyclic rings fused to the pyridazine moiety. While direct examples starting from this compound are not extensively documented in readily available literature, the analogous reactivity of similar pyridazine derivatives provides a clear indication of its potential. For example, the synthesis of pyrido[3,4-c]pyridazines has been achieved through various synthetic pathways, often involving the cyclization of substituted pyridines or pyridazines. nih.govorganic-chemistry.org These methods highlight the general strategies that could be adapted for this compound, where it could serve as a key precursor to be elaborated into more complex polycyclic structures.

Construction of Fused-Ring Systems Incorporating Pyridazine

The creation of fused-ring systems is a cornerstone of modern synthetic chemistry, and this compound offers a direct entry into this chemical space. By reacting with appropriate reagents, new rings can be built onto the pyridazine framework. For instance, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused systems. A general approach involves the conversion of the chloromethyl groups into other functionalities that can then participate in ring-closing reactions.

A notable example of constructing fused pyridazine systems involves the reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with various reagents to yield pyridazino[3,4-b] rsc.orgrsc.orgthiazines and other fused heterocycles. nih.gov Although not starting directly from this compound, these syntheses demonstrate the versatility of the pyridazine scaffold in forming fused systems. The chloromethyl groups of the title compound could be transformed into suitable precursors for similar cyclization strategies. For instance, conversion to thiol or amine functionalities would open pathways for the synthesis of a variety of fused pyridazine derivatives.

Utilization in the Synthesis of Ligands for Coordination Chemistry

The pyridazine ring, with its two nitrogen atoms, is an excellent coordinating unit for metal ions. The strategic placement of two reactive chloromethyl groups in this compound allows for the facile synthesis of multidentate ligands, which can then be used to form a variety of metal complexes with interesting structural and electronic properties.

Design and Synthesis of Multidentate Ligands from this compound

The chloromethyl groups of this compound are prime sites for introducing other coordinating moieties, thereby creating multidentate ligands. Reaction with nucleophiles containing additional donor atoms, such as pyridines, imidazoles, or pyrazoles, can lead to the formation of ligands with multiple binding sites.

For example, ligands such as 3,6-bis(2'-pyridyl)pyridazine have been shown to form complexes with various transition metals. rsc.org While the synthesis of this specific ligand does not typically start from this compound, the latter can be envisioned as a precursor for analogous ligands. By reacting this compound with, for instance, 2-mercaptopyridine (B119420) or 2-aminopyridine, one could synthesize novel multidentate ligands. The synthesis of 3,6-bis(imidazol-1-yl)pyridazine and its use in forming mixed-ligand complexes further illustrates the potential of the pyridazine core in coordination chemistry. google.com

A general synthetic approach to such ligands would involve the nucleophilic displacement of the chloride ions by the desired coordinating group. The reaction conditions would typically involve a base to neutralize the liberated HCl and a suitable solvent.

Starting MaterialReactantResulting Ligand TypePotential Metal Complexes
This compound2-MercaptopyridineN,S-donor ligandRu(II), Rh(III)
This compoundImidazoleN,N'-donor ligandNi(II), Cu(II), Co(II)
This compoundPyrazole (B372694)N,N'-donor ligandFe(II), Zn(II)

Metal Complexation Studies and Coordination Modes

Ligands derived from this compound can exhibit a variety of coordination modes, depending on the nature of the introduced coordinating groups and the metal ion. The pyridazine nitrogen atoms can coordinate to a metal center, and the appended groups can provide additional coordination sites, leading to the formation of mononuclear, binuclear, or polynuclear complexes.

For instance, 3,6-bis(2'-pyridyl)pyridazine (L) has been shown to coordinate to ruthenium centers through one pyridyl-N and one pyridazinyl-N, forming mononuclear complexes. rsc.org Upon coordination of a second metal fragment, deprotonation at the pyridazine ring can occur, leading to cyclometalated, asymmetrically bridged dinuclear complexes. rsc.org This highlights the rich coordination chemistry that can be expected from ligands derived from this compound. The electronic properties of the resulting metal complexes can be tuned by varying the substituents on the pyridazine ring and the nature of the metal ion.

Precursors for Macrocyclic and Supramolecular Architectures

The rigid and well-defined geometry of the pyridazine ring, combined with the reactive handles provided by the two chloromethyl groups, makes this compound an excellent precursor for the construction of macrocycles and supramolecular assemblies. These large, cyclic molecules can act as hosts for smaller guest molecules and have applications in sensing, catalysis, and materials science.

The synthesis of macrocycles often involves the reaction of a bifunctional building block like this compound with a complementary difunctional linker. For example, reaction with a diamine or a dithiol under high dilution conditions can lead to the formation of a macrocyclic ring. The first synthesis of a macrocycle from the related 3,6-diformylpyridazine involved a template-assisted condensation with 1,3-diaminopropane (B46017) to form a [4+4] Schiff base macrocycle. rsc.org This demonstrates the utility of the 3,6-disubstituted pyridazine scaffold in constructing large cyclic structures.

Furthermore, pyridine-pyridazine helical oligomers have been shown to self-assemble into supramolecular nanochannels through intermolecular π-stacking interactions. rsc.org These nanochannels were capable of recognizing and transporting alkali ions. This suggests that derivatives of this compound could be used to create novel self-assembling systems with interesting functions. The chloromethyl groups could be functionalized with groups that promote specific intermolecular interactions, leading to the formation of well-defined supramolecular architectures.

PrecursorLinkerMacrocycle/Supramolecular StructurePotential Application
This compound1,4-DiaminobenzenePyridazine-containing cyclophaneMolecular recognition
This compound1,3-BenzenedithiolThia-bridged pyridazinophaneAnion sensing
Functionalized this compound(Self-assembly)Helical supramolecular polymerIon transport

Synthesis of Pyridazine-Containing Crown Ethers and Cryptands

The incorporation of the pyridazine heterocycle into the framework of macrocyclic and macropolycyclic hosts like crown ethers and cryptands is an area of significant interest. The pyridazine unit can influence the conformational properties of the macrocycle and provide additional coordination sites through its nitrogen lone pairs. This compound serves as a key electrophilic component in the synthesis of these structures, typically through Williamson ether synthesis-type reactions.

Detailed research has demonstrated the synthesis of complex cryptands utilizing analogous building blocks such as 2,6-bis(bromomethyl)pyridine. nih.gov In these syntheses, the dihalo-substituted heterocycle acts as a rigid bridging unit. The synthesis of a pyridazine-containing cryptand can be achieved by reacting this compound with a suitable polyol or triphenol compound under high-dilution conditions to favor intramolecular cyclization. For instance, the reaction of a triphenolic compound with a dihalo-substituted heterocycle in the presence of a base like potassium carbonate leads to the formation of a C3-symmetric cryptand in good yields. nih.gov The chloromethyl groups of this compound are highly susceptible to nucleophilic substitution by alkoxides, making it an excellent substrate for such macrocyclization reactions.

The general strategy involves the slow, dropwise addition of the pyridazine and the polyol precursors to a refluxing suspension of a base (e.g., K₂CO₃) in a suitable solvent like acetone. This procedure is crucial for achieving the desired macrocyclic product over polymeric side products. nih.gov

Table 1: Representative Cryptand Synthesis using a Dihalo-heterocycle Precursor
Reactant 1Reactant 2BaseSolventYieldReference
2,6-Bis(bromomethyl)pyridine1,3,5-Triazine-2,4,6-triphenolPotassium CarbonateAcetone/Tetrahydrofuran64% nih.gov

This table illustrates a typical synthesis for a cryptand containing a nitrogen heterocycle, a reaction for which this compound is a suitable starting material.

Self-Assembly Processes Directed by this compound Derivatives

Derivatives of this compound are instrumental in directing the self-assembly of sophisticated supramolecular structures, particularly metal-organic grids. The pyridazine core, with its two nitrogen atoms in a 1,2-relationship, acts as an effective chelating unit for metal ions. By functionalizing the 3- and 6-positions with appropriate coordinating groups, ligands can be designed to self-assemble with metal ions into highly ordered architectures. acs.org

A prominent example involves the formation of [2×2] supramolecular grids from 3,6-bis(1H-1,2,3-triazol-4-yl)pyridazine ligands. acs.org These ligands can be synthesized from this compound in a two-step process:

Azide (B81097) Formation: Nucleophilic substitution of the chloride ions with sodium azide (NaN₃) to yield the highly reactive 3,6-bis(azidomethyl)pyridazine. This transformation is analogous to the synthesis of other azidomethyl-heterocycles.

Cycloaddition: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," between the bis-azide and a terminal alkyne. This reaction is highly efficient and regioselective, affording the 1,4-disubstituted triazole derivative.

Once the ligand is synthesized, it can be mixed with a metal salt, such as tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) or silver(I) hexafluoroantimonate, in a suitable solvent like dichloromethane. acs.org The inherent coordination algorithm of the ligand and the preferred coordination geometry of the metal ion direct the spontaneous assembly of four ligands and four metal ions into a stable, grid-like tetranuclear complex. acs.orgrsc.org Characterization using techniques like NMR spectroscopy and mass spectrometry confirms the formation of these intricate [2×2] grid structures. acs.org

Table 2: Components for Self-Assembly of a [2x2] Supramolecular Grid
Ligand PrecursorKey Synthetic StepsAssembling Metal IonResulting StructureReference
This compound1. Substitution with NaN₃ 2. CuAAC with terminal alkyneCopper(I) or Silver(I)[2x2] Metallo-supramolecular grid acs.org

This strategy highlights how this compound serves as a foundational molecule for creating advanced functional materials through the principles of supramolecular self-assembly.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3,6 Bis Chloromethyl Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.nettandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 3,6-Bis(chloromethyl)pyridazine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive analysis, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. nih.gov

Proton (¹H) NMR Analysis of this compound and its Derivatives

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry. This symmetry renders the two chloromethyl groups and the two protons on the pyridazine (B1198779) ring chemically equivalent.

Expected ¹H NMR Spectral Data for this compound:

A singlet corresponding to the four protons of the two equivalent chloromethyl (-CH₂Cl) groups. This signal is expected to appear in the range of δ 4.8-5.2 ppm, downfield from typical alkyl protons due to the deshielding effect of the adjacent chlorine atom and the pyridazine ring.

A singlet corresponding to the two equivalent protons at the C4 and C5 positions of the pyridazine ring. This signal is expected in the aromatic region, typically around δ 7.8-8.2 ppm. For the parent pyridazine, the protons at positions 4 and 5 appear at approximately δ 7.54 ppm. chemicalbook.com The substitution at positions 3 and 6 would influence this shift.

When this compound is used to synthesize derivatives, its ¹H NMR spectrum changes accordingly. For instance, if one of the chloromethyl groups is substituted, the molecule's symmetry is broken. This would result in two distinct signals for the now non-equivalent C4 and C5 protons, likely appearing as doublets due to mutual coupling. Similarly, the protons of the two -CH₂- groups would no longer be equivalent, giving rise to two separate signals.

Interactive Data Table: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂Cl4.98Singlet (s)4H
Pyridazine H-4, H-58.05Singlet (s)2H

Carbon-13 (¹³C) NMR for Backbone and Substituent Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, the number of signals is reduced.

Expected ¹³C NMR Spectral Data for this compound:

One signal for the two equivalent carbons of the chloromethyl (-CH₂Cl) groups, expected around δ 40-45 ppm.

One signal for the two equivalent pyridazine ring carbons C4 and C5. Based on data for similar pyridazine systems, this signal would likely appear in the δ 125-130 ppm range. tandfonline.comarkat-usa.org

One signal for the two equivalent substituted pyridazine ring carbons, C3 and C6, which are bonded to the chloromethyl groups. These carbons are expected to be the most downfield, likely in the δ 155-160 ppm range.

The characterization of various pyridazinone derivatives has shown that ¹³C NMR is a powerful tool for confirming the structure of the pyridazine core and its substituents. tandfonline.comnih.gov For example, in related 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, the chloromethyl carbon appears at δ 40.33 ppm, and the pyridazine ring carbons are observed between δ 124.31 and 148.91 ppm. arkat-usa.org

Interactive Data Table: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
-CH₂Cl~42
C-4, C-5~128
C-3, C-6~157

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of proton and carbon signals, especially in more complex derivatives where the simple 1D spectra can be crowded or difficult to interpret. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For the symmetric this compound, no cross-peaks would be observed in the COSY spectrum since the two aromatic protons are chemically equivalent. However, in an unsymmetrical derivative, a cross-peak would appear between the signals of the H4 and H5 protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu For this compound, it would show a cross-peak connecting the ¹H signal of the chloromethyl groups to the ¹³C signal of the -CH₂Cl carbons. It would also show a correlation between the aromatic ¹H signal and the corresponding C4/C5 ¹³C signal. This technique is highly effective for assigning which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). sdsu.eduyoutube.com This is extremely powerful for piecing together the molecular structure. For this compound, the following key correlations would be expected:

A three-bond correlation from the chloromethyl protons (-CH₂) to the C4/C5 carbons of the pyridazine ring.

A two-bond correlation from the chloromethyl protons to the C3/C6 carbons.

Correlations from the aromatic protons (H4/H5) to the neighboring carbons (C3/C6 and C5/C4) and potentially across the ring.

These 2D techniques, when used in combination, provide a robust and definitive method for the structural elucidation of this compound and its various derivatives. rsc.orgtue.nl

Mass Spectrometry (MS) Techniques for Molecular Characterizationresearchgate.netsapub.org

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. sapub.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or more decimal places). youtube.com This precision allows for the determination of a compound's elemental formula, as very few formulas will match a given exact mass. researchgate.net

For this compound, the molecular formula is C₆H₆Cl₂N₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ³⁵Cl).

Calculation of Monoisotopic Mass for C₆H₆(³⁵Cl)₂N₂:

(6 x 12.000000) + (6 x 1.007825) + (2 x 34.968853) + (2 x 14.003074) = 176.00135 Da

An experimental HRMS measurement yielding a mass very close to this calculated value (typically within 5 ppm) would confidently confirm the elemental composition of this compound. researchgate.net The presence of two chlorine atoms also produces a characteristic isotopic pattern. The M+2 peak (containing one ³⁷Cl) will have an intensity of approximately 65% of the M+ peak, and the M+4 peak (containing two ³⁷Cl atoms) will have an intensity of about 10%, providing further confirmation of the presence of two chlorine atoms.

Interactive Data Table: HRMS Data for this compound
FormulaAdductCalculated m/z
C₆H₆Cl₂N₂[M+H]⁺177.00863
C₆H₆Cl₂N₂[M+Na]⁺198.99057

Fragmentation Pathways of this compound Analogues

Predicted Fragmentation Pathways:

Loss of a Chlorine Radical: A common fragmentation for chlorinated compounds is the cleavage of the C-Cl bond, which would result in the loss of a chlorine radical (•Cl, 35 u). This would produce a fragment ion at [M-35]⁺.

Loss of a Chloromethyl Radical: Cleavage of the bond between the pyridazine ring and a chloromethyl group would lead to the loss of a chloromethyl radical (•CH₂Cl, 49 u), giving a fragment at [M-49]⁺. This fragment would be a chloropyridazinyl cation, which could undergo further breakdown.

Ring Fragmentation: Pyridazine and its derivatives are known to fragment via the loss of a neutral nitrogen molecule (N₂, 28 u). researchgate.net This is a characteristic fragmentation for many nitrogen-containing heterocycles.

McLafferty Rearrangement: This pathway is not expected for the parent molecule but could become relevant in derivatives with longer alkyl chains attached to the ring. miamioh.edu

The analysis of these fragmentation patterns, often aided by tandem MS (MS/MS) experiments, provides another layer of structural confirmation and can be used to distinguish between isomers. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Determination of Molecular Conformation and Packing

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its physical and chemical properties. In the solid state, molecules pack together in a regular, repeating pattern to form a crystal lattice. The way molecules pack is influenced by their conformation and the intermolecular forces between them.

In the case of 1,6-Bis(chloromethyl)pyridine, the molecules are connected into a chain along the nih.gov direction through weak dispersive Cl···Cl contacts. nih.gov The distance between these contacts is approximately 3.4342 Å, which is slightly less than the sum of the van der Waals radii, indicating a weak interaction. nih.gov Additionally, a π–π interaction with a centroid–centroid distance of 3.7481 (5) Å is observed, further stabilizing the crystal packing. nih.gov

Studies on other pyridazine derivatives, such as 3,6-bis(2'-pyridyl)pyridazine, have also utilized X-ray crystallography to characterize their molecular and crystal structures. nih.gov These studies provide detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. The analysis of cocrystals of 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine has also highlighted how different molecular conformations can be stabilized by hydrogen bonds. researchgate.net

The following table summarizes key crystallographic data for a related compound, 1,6-Bis(chloromethyl)pyridine, which can serve as a reference for understanding the potential solid-state structure of this compound.

Compound Crystal System Space Group Key Intermolecular Interactions Reference
1,6-Bis(chloromethyl)pyridineMonoclinicP21/cCl···Cl contacts, π–π stacking nih.govmdpi.com

Analysis of Intermolecular Interactions in Crystalline this compound

Intermolecular interactions are the forces that exist between molecules and are responsible for the condensed states of matter. In the crystalline state, these interactions dictate the molecular packing and, consequently, many of the material's properties. While direct analysis of this compound is not available, we can infer the types of interactions that are likely to be present based on its structure and data from similar compounds.

The primary intermolecular interactions expected in crystalline this compound would include:

Halogen Bonding: The chlorine atoms in the chloromethyl groups can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyridazine ring.

π–π Stacking: The aromatic pyridazine rings can stack on top of each other, leading to attractive π–π interactions. The efficiency of this stacking is influenced by the orientation of the chloromethyl groups.

van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density.

The study of intermolecular interactions is crucial for crystal engineering, where the goal is to design and synthesize new crystalline materials with desired properties. researchgate.net By understanding the interplay of different non-covalent interactions, it is possible to control the self-assembly of molecules into specific crystalline architectures. researchgate.net For example, in cocrystals of 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine, hydrogen and halogen bonds are key in determining the conformational stability. researchgate.net

Vibrational Spectroscopy (IR, Raman) in the Study of this compound and its Derivatives

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for investigating the molecular structure and bonding of compounds. These techniques probe the vibrational energy levels of a molecule, providing a "fingerprint" spectrum that is unique to that compound.

For 3,6-dichloropyridazine (B152260), a closely related compound, both IR and Raman spectra have been extensively studied. researchgate.netias.ac.in The vibrational analysis of this molecule provides a basis for understanding the spectra of this compound. The substitution of chlorine atoms with chloromethyl groups will lead to predictable shifts in the vibrational frequencies and the appearance of new bands associated with the methyl groups.

Key vibrational modes for pyridazine and its derivatives include:

Ring Stretching and Bending Modes: These vibrations involve the stretching and deformation of the pyridazine ring and are typically observed in the 1600-1000 cm⁻¹ region.

C-H Stretching and Bending Modes: The vibrations of the C-H bonds on the pyridazine ring and the methyl groups occur at higher frequencies, typically in the 3100-2900 cm⁻¹ range for stretching and 1450-1350 cm⁻¹ for bending.

C-Cl Stretching Modes: The stretching vibration of the C-Cl bond is expected in the 800-600 cm⁻¹ region. nih.gov

CH₂-Cl Bending Modes: These bending or scissoring vibrations of the chloromethyl group will also appear in the fingerprint region of the spectrum.

The following table presents a tentative assignment of some key vibrational modes for this compound based on the known spectra of related compounds.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique Reference
C-H Stretching (aromatic)3100 - 3000IR, Raman nih.gov
C-H Stretching (aliphatic)3000 - 2850IR, Raman researchgate.net
C=N, C=C Ring Stretching1600 - 1400IR, Raman ias.ac.in
CH₂ Scissoring~1450IR, Raman
C-Cl Stretching800 - 600IR, Raman nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state properties of molecules. These techniques involve the transition of electrons between different energy levels upon the absorption or emission of light.

The UV-Vis absorption spectrum of pyridazine and its derivatives is characterized by π → π* and n → π* transitions. nih.gov The π → π* transitions are typically intense and occur at higher energies (shorter wavelengths), while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are weaker and appear at lower energies (longer wavelengths). nih.gov

For 3,6-dichloropyridazine, the electronic absorption spectrum has been reported in the vapor phase in the region of 3625-3220 Å (approximately 275-310 nm). nih.gov The substitution pattern on the pyridazine ring significantly influences the positions and intensities of these absorption bands. The introduction of chloromethyl groups in this compound is expected to cause a shift in the absorption maxima compared to the parent pyridazine or 3,6-dichloropyridazine.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many pyridazine derivatives exhibit fluorescence, and their emission properties are sensitive to the molecular structure and the surrounding environment. For instance, some pyridazine-containing compounds are known to be blue emitters in solution. mdpi.com

The electronic absorption and emission properties of various functionalized pyridazine and related heterocyclic systems have been studied to understand the influence of different substituents on their photophysical characteristics. researchgate.netnih.gov These studies are crucial for the development of new materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The following table summarizes the expected electronic transitions for this compound.

Transition Type Expected Wavelength Range (nm) Relative Intensity Reference
π → π200 - 300Strong nih.gov
n → π300 - 350Weak nih.gov

Theoretical and Computational Investigations of 3,6 Bis Chloromethyl Pyridazine

Quantum Chemical Calculations on Electronic Structure and Reactivity

There is no published data on quantum chemical calculations, including molecular orbital analysis or electrostatic potential surfaces, for 3,6-Bis(chloromethyl)pyridazine.

Molecular Orbital Analysis and Frontier Orbitals

Specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values, which are crucial for understanding the electronic transitions and reactivity of a molecule, are not available in the searched literature for this compound.

Electrostatic Potential Surfaces and Reactivity Predictions

While electrostatic potential maps are invaluable for predicting sites of nucleophilic and electrophilic attack, no such maps have been computed and published for this compound.

Molecular Dynamics Simulations of this compound Interactions

No studies detailing molecular dynamics simulations to investigate the interactions of this compound in various environments were found.

Prediction of Reaction Pathways and Transition States for this compound via Computational Methods

There is no available research that computationally predicts reaction pathways or identifies transition states for reactions involving this compound.

Density Functional Theory (DFT) Studies on Molecular Properties and Vibrational Modes

Specific DFT studies to determine the optimized geometry, molecular properties, and vibrational modes of this compound are absent from the reviewed scientific literature. While DFT is a standard method for such analyses on pyridazine (B1198779) derivatives guidechem.comnih.gov, the results are highly specific to the exact molecular structure and cannot be extrapolated from other compounds.

Biological Activity and Mechanistic Exploration of 3,6 Bis Chloromethyl Pyridazine Derivatives Pre Clinical/in Vitro Focus

Structure-Activity Relationship (SAR) Studies for 3,6-Disubstituted Pyridazine (B1198779) Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their biological efficacy. For 3,6-disubstituted pyridazine derivatives, SAR analyses have revealed key structural features that govern their anticancer activity.

A study on a series of novel 3,6-disubstituted pyridazines (11a–r) targeting breast cancer cell lines highlighted several SAR insights. nih.gov The nature of the substituent at the 3- and 6-positions of the pyridazine ring was found to be critical for antiproliferative action. For instance, compound 11m , which features two morpholine (B109124) moieties, emerged as a potent submicromolar growth inhibitor against both T-47D and MDA-MB-231 breast cancer cell lines. nih.gov This suggests that the presence of these specific heterocyclic groups is highly favorable for activity. In contrast, derivatives with other substituents showed a wide range of potencies, indicating a high sensitivity of the scaffold to structural modifications. nih.gov

General SAR studies on pyridine-type compounds, which share the nitrogen-containing heterocyclic core, have shown that the presence of hydrogen bond donor groups like -OH can be beneficial for biological activity. mdpi.com Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to a decrease in antiproliferative effects. mdpi.comresearchgate.net In another series of pyridazine derivatives, the hybridization of the pyridazine ring with a 4-fluorophenyl group was investigated for its impact on JNK1 inhibitory activity, suggesting that specific aromatic substitutions are key to targeting particular kinases. nih.gov The high polarizability of the pyridazine ring, due to its nitrogen atoms, aids in crucial molecular interactions such as protonation and hydrogen bond formation, which are essential for biological activity. nih.gov

Investigation of Enzyme Inhibition by 3,6-Bis(chloromethyl)pyridazine Analogues (e.g., CDK2 inhibition)

A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs). nih.gov

A series of 3,6-disubstituted pyridazines were identified as a novel class of CDK2 inhibitors. nih.gov Subsequent enzymatic assays confirmed that several of these compounds potently inhibited the CDK2 kinase. Notably, compound 11m displayed the most potent inhibitory activity with an IC₅₀ value of 20.1 nM. nih.gov Other analogues, such as 11h and 11l , also demonstrated significant CDK2 inhibition. nih.gov This was the first report identifying 3,6-disubstituted pyridazines as anticancer CDK inhibitors. nih.gov

In a different study, a 6-chloropyridazin-3-yl analogue (51) was synthesized and evaluated as part of a campaign to develop tetrahydroindazole (B12648868) inhibitors of CDK2/cyclin complexes. nih.gov This demonstrates the versatility of the chloropyridazine moiety in designing CDK2 inhibitors. Kinetic analysis of a parent compound in this series indicated an ATP-competitive inhibition mechanism, with a Kᵢ value of 2.3 µM against the CDK2/cyclin A complex. nih.gov

Beyond CDKs, pyridazine derivatives have been designed to target other kinases. A series of novel 3,6-disubstituted pyridazine derivatives were specifically developed to target the c-jun N-terminal kinase-1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation. nih.gov

Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Selected 3,6-Disubstituted Pyridazine Analogues This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected pyridazine compounds against the CDK2 enzyme.

CompoundSubstituentsCDK2 IC₅₀ (nM)Source
11e N/A151 nih.gov
11h N/A43.8 nih.gov
11l N/A55.6 nih.gov
11m Contains two morpholine moieties20.1 nih.gov

Receptor Binding Studies of Novel Compounds Derived from this compound

Derivatives of the 3,6-disubstituted pyridazine scaffold have also been investigated for their ability to bind to specific cellular receptors. A study focused on the synthesis of 6-chloropyridazin-3-yl derivatives and evaluated their binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

In this research, various diazabicycloalkanes, piperazine, and homopiperazine (B121016) moieties were attached to the 6-chloropyridazin-3-yl core. nih.gov All the synthesized compounds exhibited high affinity for nAChRs, with Kᵢ values in the nanomolar range. nih.gov This highlights the potential of the 6-chloropyridazine scaffold in developing potent ligands for this class of receptors. Molecular modeling studies were also conducted to understand the binding modes and supported the hypothesis that specific pharmacophoric distances are compatible with high-affinity binding to α4β2 nAChR subtypes. nih.gov

Table 2: Binding Affinities (Kᵢ) of 6-Chloropyridazin-3-yl Derivatives for Neuronal Nicotinic Acetylcholine Receptors (nAChRs) This table summarizes the binding affinities of various compounds containing the 6-chloropyridazin-3-yl group to nAChRs.

Compound ClassCore MoietyKᵢ (nM) RangeSource
1 3,8-Diazabicyclo[3.2.1]octaneNanomolar nih.gov
2 2,5-Diazabicyclo[2.2.1]heptaneNanomolar nih.gov
3 PiperazineNanomolar nih.gov
4 HomopiperazineNanomolar nih.gov

Antiproliferative Activity in Cellular Models (in vitro) for Pyridazine-Based Compounds

The in vitro antiproliferative activity of 3,6-disubstituted pyridazine derivatives has been extensively evaluated against various human cancer cell lines. These studies confirm the potential of this chemical class as anticancer agents.

A recently synthesized series of 3,6-disubstituted pyridazines (11a–r) demonstrated potent antiproliferative action against human breast cancer cell lines T-47D and MDA-MB-231, with IC₅₀ values ranging from the submicromolar to the low micromolar scale. nih.gov Specifically, compound 11m showed IC₅₀ values of 0.43 µM in T-47D cells and 0.99 µM in MDA-MB-231 cells. nih.gov However, the series displayed weaker activity against the SKOV-3 ovarian cancer cell line. nih.gov

In another study, a different set of novel 3,6-disubstituted pyridazine derivatives were screened against the NCI-60 panel of human tumor cell lines. nih.gov Compound 9e from this series exhibited broad-spectrum antiproliferative activity, with particularly high growth inhibition of 97.91% against the A498 renal cancer cell line and 79.98% against the T-47D breast cancer cell line. nih.gov Other research has also reported the antitumor activity of pyridazine derivatives against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.govacs.orgrjptonline.org For example, pyridazinone-based compounds 10l and 17a showed potent and broad-spectrum antiproliferative activity against several NCI cell panels. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected 3,6-Disubstituted Pyridazine Derivatives This table presents the half-maximal inhibitory concentration (IC₅₀) or percentage of growth inhibition for selected pyridazine compounds against various human cancer cell lines.

CompoundCancer Cell LineCell Line TypeActivitySource
11m T-47DBreast CancerIC₅₀ = 0.43 µM nih.gov
11m MDA-MB-231Breast CancerIC₅₀ = 0.99 µM nih.gov
9e A498Renal Cancer97.91% Inhibition nih.gov
9e T-47DBreast Cancer79.98% Inhibition nih.gov
10l NCI Cell PanelVariousBroad Spectrum GI₅₀ nih.gov
17a NCI Cell PanelVariousBroad Spectrum GI₅₀ nih.gov

Mechanistic Studies of Biological Interactions for this compound Scaffolds at the Molecular Level

Investigating the molecular mechanisms behind the biological activity of 3,6-disubstituted pyridazines provides a deeper understanding of their therapeutic potential.

For the CDK2-inhibiting pyridazines, mechanistic studies revealed that the most potent compounds, 11l and 11m , induced cell cycle arrest and apoptosis in both T-47D and MDA-MB-231 breast cancer cells. nih.gov This indicates that their antiproliferative effects are mediated through the disruption of the cell cycle and the activation of programmed cell death pathways. nih.gov

In the case of the JNK1-targeting derivatives, the lead compound 9e was found to downregulate JNK1 gene expression. nih.gov This led to a reduction in the protein levels of its phosphorylated form and its downstream targets, c-Jun and c-Fos, while also restoring the activity of the tumor suppressor p53 in tumor models. nih.gov Molecular docking and dynamics simulations further elucidated the binding mode of 9e within the JNK1 binding pocket, confirming its stability and interaction at the molecular level. nih.gov

For receptor-binding agents, molecular modeling of 6-chloropyridazin-3-yl derivatives suggested that their high affinity for nAChRs is due to specific conformational arrangements that allow for optimal interaction with the receptor's pharmacophore. nih.gov Furthermore, kinetic studies of related CDK2 inhibitors have shown them to act via an ATP-competitive mechanism, binding to the kinase's active site and preventing the phosphorylation of substrate proteins. nih.gov

Applications of 3,6 Bis Chloromethyl Pyridazine in Material Science

Integration of 3,6-Bis(chloromethyl)pyridazine into Polymer Architectures

The twin chloromethyl groups of this compound serve as highly reactive handles, making it an ideal monomer for synthesizing novel polymers through polycondensation reactions. These reactions typically involve nucleophilic substitution where the chlorine atoms are displaced by nucleophiles from a co-monomer. This process allows for the systematic incorporation of the pyridazine (B1198779) unit into the main chain of a polymer.

For instance, reacting this compound with bifunctional nucleophiles such as diamines, diols, or dithiols can yield polyamines, polyethers, and polythioethers, respectively. The electron-deficient nature of the pyridazine ring imparts specific electronic and physical properties to the resulting polymer, such as thermal stability and unique solubility characteristics. The synthesis of related bis(chloromethyl)arene monomers for conjugated polymers has been optimized, highlighting the industrial and academic interest in these building blocks. tandfonline.com The polycondensation of bis(chloromethyl)aromatic compounds with monomers like malononitrile (B47326) has been shown to be a viable route to new polymer structures. documentsdelivered.com

Table 1: Potential Polymer Architectures from this compound
Co-monomer TypeExample Co-monomerResulting Polymer LinkagePotential Polymer Class
Diamine1,6-Hexanediamine-CH₂-NH-R-NH-CH₂-Polyammonium salt / Polyamine
DiolBisphenol A-CH₂-O-R-O-CH₂-Polyether
Dithiol1,4-Benzenedithiol-CH₂-S-R-S-CH₂-Polythioether
DicarboxylateTerephthalic acid-CH₂-OOC-R-COO-CH₂-Polyester

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Using this compound as a Linker

While this compound is not typically used as a direct linker in the assembly of Metal-Organic Frameworks (MOFs) or coordination polymers, it serves as a crucial synthetic intermediate for creating tailored organic linkers. The chloromethyl groups can be readily converted into various coordinating functionalities, such as carboxylates, amines, or other N-heterocycles, which can then bind to metal centers.

A primary route involves the oxidation of the chloromethyl groups to carboxylic acid groups, yielding pyridazine-3,6-dicarboxylic acid . This dicarboxylic acid is an effective and rigid N,O-donor linker for constructing robust MOFs. For example, pyridazine-3,6-dicarboxylic acid has been successfully used to synthesize lanthanide-based MOFs with applications in luminescence sensing and photocatalysis. The synthesis of pyridazine-3,6-dicarboxylic acid esters from 3,6-dichloropyridazine (B152260) has been established, indicating a feasible pathway from related halogenated precursors. google.com This synthetic versatility allows for the rational design of linkers where the pyridazine core dictates the geometry and electronic nature of the resulting framework.

Table 2: Conversion of Chloromethyl Groups to MOF Linker Functionalities
Target Functional GroupReagent/Reaction ConditionResulting LinkerCoordinating Atoms
Carboxylic Acid (-COOH)Strong oxidizing agent (e.g., KMnO₄)Pyridazine-3,6-dicarboxylic acidN, O
Amine (-NH₂)Gabriel synthesis or azide (B81097) reduction3,6-Bis(aminomethyl)pyridazineN
Pyrazole (B372694) (-C₃H₃N₂)Reaction with pyrazole anion3,6-Bis(pyrazol-1-ylmethyl)pyridazineN
Thiol (-SH)Reaction with thiourea (B124793) followed by hydrolysis3,6-Bis(mercaptomethyl)pyridazineN, S

Optoelectronic and Functional Materials Derived from this compound

The pyridazine ring is an electron-deficient heterocycle, a property that is highly desirable for the development of optoelectronic materials. mdpi.com When combined with electron-donating groups, it can form "push-pull" systems with tailored electronic properties, including tunable energy levels and absorption/emission spectra. nih.gov this compound is a key starting material for such systems.

The reactive chloromethyl sites can be transformed into other functionalities that allow for cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.govlibretexts.org For example, conversion to a di-bromo or di-boronic ester derivative of the pyridazine ring would allow for the introduction of various π-conjugated aromatic or heteroaromatic systems. This molecular engineering approach enables the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Materials derived from pyridazine have been investigated for applications in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials. liberty.eduresearchgate.net

Table 3: Functional Materials via Derivatization
Derivatization StrategyAttached Functional GroupTarget PropertyPotential Application
Suzuki CouplingPhenyl, Thienyl, or Furan ringsTunable bandgap, EmissionOrganic Light-Emitting Diodes (OLEDs)
Sonogashira CouplingAlkynyl groupsExtended π-conjugationOrganic Field-Effect Transistors (OFETs)
Nucleophilic SubstitutionCarbazole or Phenothiazine unitsHole-transporting abilityPerovskite Solar Cells
Cycloaddition ReactionsDienophilesNovel heterocyclic systemsNonlinear Optics (NLO)

Development of Chemosensors and Molecular Recognition Elements

The unique electronic properties and geometry of the pyridazine ring make it an excellent scaffold for designing molecules capable of selective molecular recognition. nih.govblumberginstitute.org The pyridazine nucleus possesses a high dipole moment and can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target analytes. nih.govresearchgate.net

This compound is an ideal platform for constructing chemosensors. The two chloromethyl groups act as anchor points to covalently attach signaling units (like fluorophores) and additional receptor moieties. A common design involves linking the pyridazine core, as the recognition element, to a fluorescent reporter. Upon binding of a specific ion or molecule to the pyridazine-based receptor, a conformational or electronic change occurs, leading to a detectable change in the fluorescence signal (e.g., enhancement or quenching).

A notable strategy involves using the reactive chloromethyl group to create a covalent bond with the target analyte. For instance, fluorescent chemosensors based on a chloromethyl-triazole structure have been developed to covalently label and detect specific enzymes, resulting in a significant fluorescence increase. nih.gov This principle can be directly applied to this compound to develop highly specific and sensitive probes for various biological and environmental targets.

Table 4: Components of a Chemosensor Based on this compound
Sensor ComponentRoleExample Moiety Attached via Chloromethyl Group
Recognition Unit Binds selectively to the target analyte.The pyridazine ring itself, or a larger macrocycle built from it.
Signaling Unit Reports the binding event via an optical signal.Fluorescent groups (e.g., pyrene, naphthalimide).
Linker Connects the recognition and signaling units.The methylene (B1212753) (-CH₂-) bridge from the parent compound.
Reactive Group Forms a covalent bond with the target analyte.The chloromethyl (-CH₂Cl) group can act as a reactive site.

Future Perspectives and Emerging Research Directions for 3,6 Bis Chloromethyl Pyridazine

Unexplored Synthetic Avenues for 3,6-Bis(chloromethyl)pyridazine and its Analogues

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space around the this compound core. While existing methods have proven useful, there is considerable room for innovation.

Future research could focus on the following:

Novel Catalytic Systems: Exploring new catalytic systems, such as those based on earth-abundant metals or photoredox catalysis, could lead to more sustainable and efficient syntheses of this compound and its derivatives. Rhodium-mediated C-H activation has already shown promise in constructing pyridazine (B1198779) analogues, suggesting that other transition metals could also be effective. pkusz.edu.cn

Flow Chemistry: The application of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.

Diversity-Oriented Synthesis: Implementing diversity-oriented synthesis strategies would enable the rapid generation of large libraries of this compound analogues with diverse substitution patterns. This approach would be particularly valuable for screening for new biological activities.

Post-Modification Strategies: Developing novel post-modification strategies for the pyridazine core would allow for the late-stage introduction of functional groups, further expanding the accessible chemical diversity. This could involve selective C-H functionalization of the pyridazine ring itself. nih.gov

The table below outlines some potential synthetic strategies and the expected outcomes.

Synthetic StrategyPotential Catalysts/ReagentsExpected Outcome
Cross-Coupling ReactionsPalladium, Nickel, Copper catalystsFormation of C-C and C-N bonds to introduce new substituents.
C-H ActivationRhodium, Ruthenium, Iridium catalystsDirect functionalization of the pyridazine ring. pkusz.edu.cn
Cycloaddition ReactionsDienophiles, dienesConstruction of fused heterocyclic systems. organic-chemistry.orgorganic-chemistry.org
Multicomponent ReactionsVarious starting materialsEfficient one-pot synthesis of complex molecules.

Advanced Mechanistic Insights into this compound Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is essential for designing more selective and efficient synthetic transformations. The two chloromethyl groups are highly reactive sites for nucleophilic substitution, but the interplay between these groups and the pyridazine ring's electronic properties is not fully understood.

Future research directions in this area include:

In-depth Kinetic Studies: Performing detailed kinetic studies of key reactions, such as nucleophilic substitutions and metal-catalyzed cross-couplings, will provide valuable data on reaction rates and the influence of various parameters.

Spectroscopic and Crystallographic Analysis: The use of advanced spectroscopic techniques (e.g., in-situ NMR) and X-ray crystallography can help to identify and characterize reaction intermediates and transition states. rsc.org This can provide direct evidence for proposed reaction mechanisms.

Isotope Labeling Studies: Employing isotope labeling experiments can elucidate bond-forming and bond-breaking steps in complex reaction pathways.

Potential in Interdisciplinary Fields (e.g., catalysis, nanotechnology)

The unique structural features of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry. mdpi.com

Catalysis: The pyridazine core can act as a bidentate ligand for transition metals, making its derivatives potential catalysts for a variety of organic transformations. The two nitrogen atoms can coordinate to a metal center, and the substituents at the 3 and 6 positions can be modified to tune the catalyst's electronic and steric properties. nih.gov For example, pyridazine-based ligands have been used in copper-catalyzed reactions. nih.gov

Nanotechnology: The ability of this compound to serve as a linker for constructing larger molecular architectures opens up possibilities in nanotechnology. It could be used to create metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or functionalized nanoparticles with specific properties for applications in areas such as gas storage, separation, and sensing. The rigid pyridazine core can provide structural integrity to these materials.

Bridging Computational and Experimental Studies to Accelerate Discovery for this compound

The integration of computational modeling with experimental work can significantly accelerate the discovery and development of new applications for this compound. hillsdale.eduresearchgate.net

Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound and its analogues. wuxiapptec.com This can help to guide the design of new synthetic targets and reaction conditions. For instance, computational analysis has been used to understand the stacking interactions and hydrogen-bonding capacity of the pyridazine ring. nih.gov

Virtual Screening: In the context of drug discovery, virtual screening of libraries of this compound derivatives against biological targets can identify promising lead compounds for further experimental investigation. nih.gov

Mechanism Elucidation: Computational modeling can be used to explore potential reaction pathways and transition state structures, providing insights that complement experimental mechanistic studies. researchgate.net This has been applied to understand the mechanism of reactions involving pyridazine derivatives. researchgate.net

The synergy between computational predictions and experimental validation will be a powerful tool for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. How can researchers optimize the selective mono- or bis-functionalization of 3,6-Bis(chloromethyl)pyridazine?

Methodological Answer: To achieve selective mono- or bis-functionalization, researchers should:

  • Control reaction stoichiometry: Use a 1:1 molar ratio of nucleophile (e.g., amines, thiols) to the compound for mono-substitution, and a 2:1 ratio for bis-substitution.
  • Employ temperature gradients: Lower temperatures (0–25°C) favor mono-substitution, while higher temperatures (60–80°C) promote bis-substitution due to increased reactivity of the second chloromethyl group.
  • Leverage microwave-assisted synthesis: This technique enhances reaction efficiency and selectivity by reducing side reactions (e.g., over-substitution) compared to conventional heating .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR spectroscopy: Use 1^1H and 13^13C NMR to confirm substitution patterns. For example, the disappearance of chloromethyl proton signals (δ ~4.5 ppm) indicates successful substitution.
  • Mass spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns to confirm purity and molecular weight.
  • Infrared (IR) spectroscopy: Track the disappearance of C-Cl stretching vibrations (~680 cm1^{-1}) post-functionalization .

Q. How can solvent systems influence the reaction kinetics of nucleophilic substitutions on this compound?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMA): Enhance nucleophilicity and reaction rates by stabilizing transition states. For example, DMF increases substitution rates by 30–50% compared to THF.
  • Protic solvents (e.g., MeOH): May deactivate nucleophiles via hydrogen bonding, leading to incomplete reactions.
  • Solvent-free conditions: Useful for microwave-assisted reactions to minimize side products and improve yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Methodological Answer:

  • Systematic screening of catalysts: Compare Pd(PPh3_3)4_4, Pd(OAc)2_2, and CuI catalysts under identical conditions. For example, Pd(OAc)2_2 may yield 75–85% in Suzuki couplings, while CuI under Ullmann conditions yields 60–70% due to competing homocoupling .
  • Analyze ligand effects: Bulky ligands (e.g., XPhos) improve steric control, reducing side reactions.
  • Monitor reaction intermediates: Use in-situ FTIR or HPLC to detect intermediates (e.g., boronate esters) and optimize stoichiometry .

Q. What strategies mitigate byproduct formation during multi-step syntheses of pyridazine-based heterocycles?

Methodological Answer:

  • Protection-deprotection sequences: Protect reactive chloromethyl groups with Boc or Fmoc groups before subsequent steps. For example, Boc protection reduces undesired cyclization by 40% in triazolo-pyridazine syntheses .
  • Stepwise temperature control: Perform substitutions at 0–25°C, followed by cyclization at 80–100°C to minimize competing pathways.
  • Chromatographic purification: Use flash chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates before proceeding .

Q. How can X-ray crystallography elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Single-crystal growth: Recrystallize derivatives from EtOH/water mixtures to obtain diffraction-quality crystals.
  • Analyze bond angles and packing: For example, triazolo-pyridazine derivatives exhibit planar geometries (C–C bond angles ~120°), enhancing π-π stacking in biological targets .
  • Correlate with bioactivity data: Overlay crystal structures with enzyme active sites (e.g., kinase binding pockets) to rationalize inhibitory potency .

Q. What computational methods predict the regioselectivity of electrophilic aromatic substitutions on pyridazine derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electron-rich positions (e.g., para to chloromethyl groups) prone to electrophilic attack.
  • Molecular docking: Simulate interactions with electrophiles (e.g., NO2+_2^+) to predict preferred substitution sites.
  • Validate with experimental data: Compare predicted vs. observed product ratios from HPLC analyses .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound derivatives?

Methodological Answer:

  • Verify purity: Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities (e.g., unreacted starting material) can depress melting points by 10–20°C.
  • Standardize crystallization protocols: Recrystallize derivatives from identical solvent systems (e.g., EtOH vs. MeCN) to eliminate solvent-dependent polymorphism .

Q. Why do some studies report conflicting biological activities for pyridazine-based compounds?

Methodological Answer:

  • Assay variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) to ensure reproducibility.
  • Control substituent effects: For example, electron-withdrawing groups (Cl, CF3_3) at the 3-position enhance antimicrobial activity by 2–3-fold compared to electron-donating groups (OCH3_3) .

Tables

Q. Table 1. Comparative Yields for Functionalization Methods

MethodReaction TimeYield (%)Reference
Microwave-assisted30 min92
Conventional heating6 h75
Solvent-free (ball mill)2 h85

Q. Table 2. Key Spectral Data for this compound

TechniqueKey SignalsReference
1^1H NMR (CDCl3_3)δ 4.62 (s, 4H, CH2_2Cl)
IR680 cm1^{-1} (C-Cl stretch)
HRMSm/z 196.02 [M+H]+^+

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.